Cas no 1159803-65-2 (2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine)
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,8-DE][1,3,2]DIAZABORININE
- 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine
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- MDL: MFCD20527130
- Inchi: 1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
- InChI Key: PRSDRKSTJNKMJL-UHFFFAOYSA-N
- SMILES: ClC1=CC(Cl)=CC(B2NC3=CC=CC4C=CC=C(C3=4)N2)=C1
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D474653-50mg |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D474653-100mg |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D474653-500mg |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 500mg |
$ 80.00 | 2022-06-05 | ||
| AK Scientific | AMTB463-250mg |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 97% | 250mg |
$49 | 2025-02-18 | |
| AK Scientific | AMTB463-1g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 97% | 1g |
$147 | 2025-02-18 | |
| AK Scientific | AMTB463-5g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 97% | 5g |
$427 | 2025-02-18 | |
| abcr | AB336501-1 g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 1g |
€282.10 | 2023-04-26 | ||
| abcr | AB336501-5 g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine |
1159803-65-2 | 5g |
€735.70 | 2023-04-26 | ||
| abcr | AB336501-1g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
1159803-65-2 | 1g |
€271.90 | 2025-04-22 | ||
| abcr | AB336501-5g |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine; . |
1159803-65-2 | 5g |
€705.90 | 2025-04-22 |
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine Suppliers
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborinine
Introduction to Compound CAS No. 1159803-65-2: 2-(3-(3,5-Dichlorophenyl))-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
The compound with CAS No. 1159803-65-2, known as 2-(3-(3,5-Dichlorophenyl))-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, is a complex organic structure that has garnered significant attention in the field of heterocyclic chemistry. This compound belongs to the class of diazaborinines, which are characterized by their unique boron-containing heterocyclic frameworks. The presence of a dichlorophenyl group and the naphtho-fused system makes this compound particularly interesting for its potential applications in materials science, pharmaceuticals, and electronic devices.
The structure of this compound is notable for its naphtho[1,8-de][1,3,2]diazaborinine core, which combines a naphthalene ring system with a diazaborine moiety. The fusion of these two rings creates a rigid and aromatic framework that can exhibit unique electronic properties. The substitution pattern at the 3-position of the dichlorophenyl group further enhances the compound's reactivity and selectivity in various chemical reactions.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed a variety of methods to construct the diazaborine core, including cyclization reactions, boration techniques, and metathesis processes. These methods have allowed for the precise control of the compound's stereochemistry and functional groups. For instance, a paper published in the Journal of Organic Chemistry highlighted a novel approach using palladium-catalyzed coupling reactions to synthesize this compound with high yields and excellent purity.
The electronic properties of this compound make it a promising candidate for applications in organic electronics. Its conjugated system enables efficient charge transport properties, which are essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Furthermore, the presence of electron-withdrawing groups like the dichlorophenyl moiety can modulate the energy levels of the material, making it suitable for specific electronic applications.
In addition to its electronic properties, this compound has shown potential in the field of catalysis. The boron atom within the diazaborine core can act as a Lewis acid site, facilitating various catalytic transformations. Recent research has demonstrated its effectiveness in asymmetric catalysis for constructing complex organic molecules with high enantioselectivity.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The study of its reactivity under different conditions has provided insights into the behavior of similar compounds with analogous structures. For example, investigations into its thermal stability have revealed that it can withstand high temperatures without decomposition, making it suitable for high-temperature applications.
In conclusion, CAS No. 1159803-65-2 represents a significant advancement in heterocyclic chemistry with promising applications across multiple disciplines. Its unique structure and properties make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to explore its potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in modern chemical research.
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